molecular formula C22H27N3O5S B2851492 N1-(3-phenylpropyl)-N2-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide CAS No. 872881-14-6

N1-(3-phenylpropyl)-N2-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide

Cat. No. B2851492
CAS RN: 872881-14-6
M. Wt: 445.53
InChI Key: XYUSCMDSGAVGKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(3-phenylpropyl)-N2-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide, also known as PPO, is a chemical compound that has gained significant attention in the field of scientific research. PPO is a potent inhibitor of the protein-protein interaction between the transcription factor c-Myc and its binding partner Max. This interaction is essential for the growth and survival of cancer cells, making PPO a promising candidate for cancer therapy.

Scientific Research Applications

Antibacterial Activity

The benzenesulfonyl moiety in the compound has been evaluated for its antibacterial activity . Research has shown that derivatives of benzenesulfonyl, like the one present in this compound, exhibit bactericidal activity against strains such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) . These findings suggest that our compound could be a promising structure for the development of new synthetic classes of antimicrobials.

Reactive Species Generation

Another significant application is the generation of reactive oxygen species (ROS) and reactive nitrogen species (RNS) . These reactive species play a crucial role in the lethality against bacteria. The compound’s ability to disturb membrane architecture and increase ROS could be harnessed for designing new antibacterial strategies .

Drug-Resistant Bacteria Growth Inhibition

Compounds with a benzenesulfonyl derivative structure have been synthesized as potent growth inhibitors of drug-resistant bacteria. They have shown effectiveness against ESKAPE pathogens, which are known for causing nosocomial infections worldwide . This indicates that our compound may be used to tackle antibiotic-resistant bacterial infections.

Biofilm Eradication

The compound’s structure is conducive to the eradication of biofilms , which are protective layers that bacteria form to shield themselves from antibiotics. Derivatives of this compound have been effective against S. aureus biofilms , suggesting potential applications in disrupting bacterial colonies that are resistant to conventional treatments .

Fragment-Based Drug Design

The compound can be utilized in fragment-based drug design (FBDD) . This approach involves identifying small chemical “fragments” of the compound that can bind efficiently to the biological target and then expanding or combining these fragments to produce a potent drug .

Radical Scavenging

Benzenesulfonyl derivatives have been associated with radical scavenging properties. The compound could be explored for its potential to act as a radical scavenger, which may have implications in treating oxidative stress-related diseases .

properties

IUPAC Name

N'-[[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N-(3-phenylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O5S/c26-21(23-14-7-11-18-9-3-1-4-10-18)22(27)24-17-20-25(15-8-16-30-20)31(28,29)19-12-5-2-6-13-19/h1-6,9-10,12-13,20H,7-8,11,14-17H2,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYUSCMDSGAVGKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(OC1)CNC(=O)C(=O)NCCCC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(3-phenylpropyl)-N2-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide

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